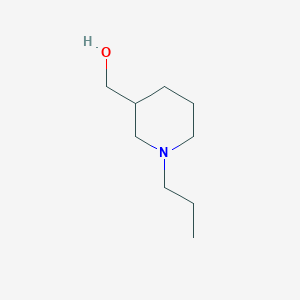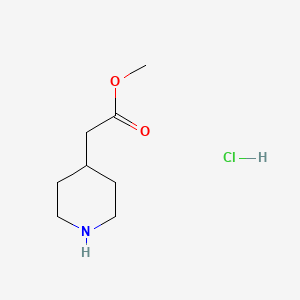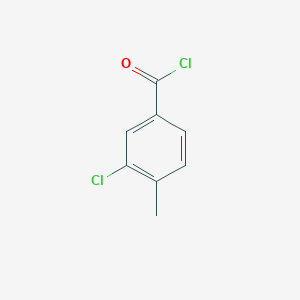
3-Chlor-4-(Trifluormethoxy)phenylessigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-4-(trifluoromethoxy)phenylacetic acid” is a chemical compound with the CAS Number: 1017779-77-9 . It has a molecular weight of 254.59 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for “3-Chloro-4-(trifluoromethoxy)phenylacetic acid” is 1S/C9H6ClF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Chloro-4-(trifluoromethoxy)phenylacetic acid” is a solid compound . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthese von PPARγ/δ-Dualagonisten
3-Chlor-4-(Trifluormethoxy)phenylessigsäure: wird als Zwischenprodukt bei der Synthese von PPARγ/δ-Dualagonisten verwendet . Diese Agonisten sind von Bedeutung bei der Erforschung von Stoffwechselerkrankungen, einschließlich Diabetes und Fettleibigkeit. Die Rolle der Verbindung bei der Erleichterung der Festphasen-Parallel-Synthese ermöglicht die effiziente Produktion dieser therapeutisch relevanten Moleküle.
Entwicklung von A2B-Adenosinrezeptor-Antagonisten
Die Verbindung dient als Vorläufer bei der Herstellung von heterocyclischen Xanthinderivaten, die als hochpotente und selektive menschliche A2B-Adenosinrezeptor-Antagonisten wirken . Diese Antagonisten haben potentielle Anwendungen bei der Behandlung von Erkrankungen wie Asthma, Myokardischämie und anderen entzündlichen Erkrankungen.
Steroidsulfatase-Inhibition
Im Bereich der Krebsforschung, insbesondere des Brustkrebses, wird This compound bei der Entwicklung neuer Verbindungen eingesetzt, die die Steroidsulfatase hemmen . Diese Inhibitoren sind entscheidend, da sie möglicherweise die Spiegel zirkulierender Östrogene senken können, die ein bekannter Risikofaktor für Brustkrebs sind.
Trifluormethoxylierungsreagenzien
Die Trifluormethoxygruppe ist eine neuartige Einheit mit einzigartigen Eigenschaften, die sie in verschiedenen Bereichen wertvoll macht. Die Verbindung ist an der Herstellung innovativer Reagenzien beteiligt, die Trifluormethoxylierungsreaktionen erleichtern, wodurch CF3O-haltige Verbindungen leichter zugänglich werden .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of potent steroid sulfatase inhibitors , suggesting potential targets could be enzymes involved in steroid metabolism.
Mode of Action
Based on its structural similarity to other phenylacetic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Phenylacetic acid derivatives have been implicated in a variety of biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
As a small, moderately polar molecule, it is likely to be well-absorbed following oral administration. The trifluoromethoxy group may enhance metabolic stability, while the carboxylic acid group could facilitate renal excretion .
Result of Action
Similar compounds have been shown to inhibit steroid sulfatase, an enzyme involved in the metabolism of steroids . This could potentially lead to alterations in steroid hormone levels and associated physiological effects .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid are likely to be influenced by various environmental factors. These may include pH, temperature, and the presence of other biomolecules .
Eigenschaften
IUPAC Name |
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLIFIHZIRCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)







![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)